1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Medicinal chemists developing imidazo[1,2-a]imidazole-based drug candidates often face confounding SAR data due to variable N-substitution. This N-acetyl derivative (CAS 67139-09-7) provides a defined, metabolically stable probe with zero H-bond donors and two acceptors (XLogP3-AA: -0.6, TPSA: 38.1 Ų). - Enables systematic interrogation of N-H interactions vs. acetyl shielding in biochemical assays. - Serves as a distinct substrate for Pd-catalyzed C-H arylation studies at positions 2, 3, and 6. - Batch-to-batch consistency (≥98% purity) ensures reproducible SAR campaigns and PROTAC linker attachment without introducing extra H-bond donors.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 67139-09-7
Cat. No. B12820621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone
CAS67139-09-7
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN2C1=NC=C2
InChIInChI=1S/C7H9N3O/c1-6(11)10-5-4-9-3-2-8-7(9)10/h2-3H,4-5H2,1H3
InChIKeyKYPJXZSIGQQYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone Core Properties


1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone (CAS 67139-09-7), also known as 1-acetyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole, is a heterobicyclic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol [1]. Its structure features a partially saturated imidazo[1,2-a]imidazole core functionalized with an N-acetyl group. The compound has a computed XLogP3-AA of -0.6, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 38.1 Ų [2]. It is commercially available from multiple suppliers, typically at 98% purity, and is primarily employed as a synthetic building block or research intermediate .

Identity
N-acetyl imidazo[1,2-a]imidazole building block
Purity
98% purity for reproducible research synthesis
Profile
Defined lipophilicity and hydrogen-bond capacity for SAR studies

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone Substitution Risk


The imidazo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, but its biological and physicochemical properties are exquisitely sensitive to the nature and position of substituents [1]. The N-acetyl group in 1-(2,3-dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone fundamentally alters the electron distribution of the bicyclic system compared to the parent 2,3-dihydro-1H-imidazo[1,2-a]imidazole (CAS 67139-08-6), affecting solubility, hydrogen-bond acceptor capacity, metabolic stability, and target binding. Generic substitution with an unsubstituted core or a different N-functionalized analog cannot guarantee equivalent performance in structure-activity relationship (SAR) studies, functional assays, or in vivo models, as evidenced by pK shifts and chromatographic behavior reported for structurally related imidazo[1,2-a]imidazole isomers [2]. This document provides the quantitative evidence required to justify selection of this specific acetyl derivative over its closest in-class alternatives.

Risk Factor
This Acetyl Derivative
Generic Substitutes
Hydrogen-bond profile
Zero H-bond donors, two acceptors
Parent amine or N-alkyl analogs retain H-bond donor; may alter target binding
Metabolic stability
N-acetyl blocks oxidative N-dealkylation site
Unsubstituted core susceptible to CYP-mediated clearance; predicted PK may shift
Synthetic reactivity
Electron-withdrawing acetyl directs C-H arylation regioselectivity
N-alkyl or free amine analogs yield different regioisomeric ratios

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone Differentiation Evidence


Physicochemical Profile vs. Parent Compound

The N-acetyl substitution shifts the lipophilicity and hydrogen-bonding capacity of the imidazo[1,2-a]imidazole core. 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone has a computed XLogP3-AA of -0.6 and zero hydrogen bond donors, whereas the parent 2,3-dihydro-1H-imidazo[1,2-a]imidazole (CAS 67139-08-6) has a secondary amine proton available as a hydrogen bond donor [1]. This introduction of an acetyl group increases the hydrogen-bond acceptor count to 2 and eliminates the donor capacity, which directly impacts solubility, membrane permeability, and target-binding pharmacophore matching [2].

Physicochemical Profile
Cross-study comparable
Target: XLogP3-AA = −0.6; HBD = 0; HBA = 2
Parent: XLogP3-AA ≈ −0.1 (est.); HBD = 1; HBA = 2
Altered lipophilicity and hydrogen-bond capacity may affect SAR interpretation
Computed values; experimental validation recommended
Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

ADMET Prediction vs. Unsubstituted Core

The acetylated derivative is predicted to have improved metabolic stability relative to the secondary amine parent. The N-acetyl group blocks a primary site of oxidative metabolism (N-dealkylation) that is prevalent in the unsubstituted 2,3-dihydro-1H-imidazo[1,2-a]imidazole [1]. While highly predictable, this class-level inference is supported by the general principle that N-acetylation of heterocyclic amines reduces CYP450-mediated clearance [2]. Notably, the target compound also has zero rotatable bonds, which is associated with improved oral bioavailability according to Veber's rules [3].

ADMET Prediction
Class-level inference
Predicted metabolic shielding from N-dealkylation; Rotatable bonds = 0 meets Veber's rule
Predicted pharmacokinetic profile may differ from parent amine
Class-level inference; head-to-head experimental data not available
Drug Discovery ADMET Prediction Bioavailability

N-Acetyl as a Synthetic Handle

The acetyl substituent at the 1-position provides a chemically distinct handle for further derivatization compared to other N-substituted imidazo[1,2-a]imidazoles. Recent methodology studies on imidazo[1,2-a]imidazole derivatives have demonstrated regioselective direct C-H arylation at positions 3 and 6 under ligandless palladium catalysis [1]. The presence of the acetyl group is expected to influence the regioselectivity and reactivity of these transformations through its electron-withdrawing effect, providing access to 3,6-diarylated or 2,3,6-triarylated scaffolds that would be inaccessible or formed in different regioisomeric ratios with the parent amine or N-alkyl analogs.

Synthetic Handle
Class-level inference
Electron-withdrawing acetyl may influence regioselectivity in Pd-catalyzed C-H arylation at positions 3 and 6
May enable access to diarylated libraries distinct from parent amine
Reactivity inferred from electronic effects; direct comparative data unavailable
Synthetic Chemistry C-H Functionalization Library Synthesis

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone Applications


Lead Optimization for Kinase and GPCR Modulators

When an unsubstituted imidazo[1,2-a]imidazole core has been identified as a hit in a biochemical screen (e.g., against metabotropic glutamate receptor 4 or kinases), the N-acetyl derivative should be procured as a key SAR probe. Its distinct hydrogen-bond profile (zero donors, two acceptors) and altered lipophilicity (ΔXLogP3-AA ≈ -0.5 vs. parent) [1] allow medicinal chemists to interrogate the importance of N-H interactions and modulate physicochemical properties without altering the core scaffold. This compound is particularly valuable when initial hits show poor metabolic stability likely due to N-dealkylation, as the acetyl group provides metabolic shielding [2].

Substrate for Regioselective C-H Functionalization

For academic and industrial research groups developing new C-H activation methods, this compound serves as a distinct substrate for exploring electronic effects on regioselectivity. The electron-withdrawing N-acetyl group contrasts with electron-donating N-alkyl analogs, enabling systematic study of how N-substitution influences the site-selectivity of palladium-catalyzed direct arylation at positions 2, 3, and 6 of the imidazo[1,2-a]imidazole core [3]. Researchers can generate novel 3,6-diarylated or 2,3,6-triarylated libraries that are inaccessible from the parent amine.

Tool Compound for Target Engagement Studies

Where imidazo[1,2-a]imidazole-based probes are required for chemical biology applications (e.g., photoaffinity labeling, PROTAC design), the N-acetyl derivative offers a defined attachment point that does not introduce an additional hydrogen bond donor, which can complicate target engagement selectivity. Procuring this specific compound ensures batch-to-batch consistency (98% purity ) and reliable physicochemical properties for reproducible biological assay performance, which is critical for SAR campaigns where even minor impurity variations can confound data interpretation.

Intermediate for GMP Route Scouting

In early-stage process development for drug candidates containing the imidazo[1,2-a]imidazole motif, this compound can serve as a well-characterized intermediate. Its zero rotatable bonds and low molecular weight (151.17 g/mol) facilitate crystallinity and purification [1]. The acetyl protecting group strategy allows chemists to explore different synthetic routes (e.g., late-stage deprotection or direct functionalization) while maintaining a stable, isolable intermediate that can be procured in multi-gram quantities from commercial suppliers.

Application
Selection Property
Validation Focus
Kinase/GPCR lead optimization
Hydrogen-bond profile and metabolic stability
SAR profiling and metabolic stability assays
Regioselective C-H functionalization
N-substituent electronic effect
Regioselectivity and yield under Pd catalysis
Chemical biology tool compound
Defined attachment point, no additional HBD
Batch-to-batch consistency and target engagement selectivity
Intermediate for route scouting
Low molecular weight, zero rotatable bonds
Crystallinity and purification scalability
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